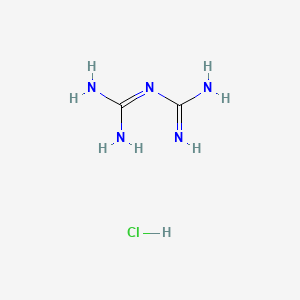

1-carbamimidoylguanidine;hydrochloride

描述

属性

CAS 编号 |

4761-93-7 |

|---|---|

分子式 |

C2H8ClN5 |

分子量 |

137.57 g/mol |

IUPAC 名称 |

1-carbamimidoylguanidine;hydrochloride |

InChI |

InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H |

InChI 键 |

FKPUYTAEIPNGRM-UHFFFAOYSA-N |

规范 SMILES |

C(=NC(=N)N)(N)N.Cl |

产品来源 |

United States |

准备方法

Classical Condensation of Dicyandiamide with Ammonium Salts

The most widely documented method for synthesizing biguanide hydrochloride involves the reaction of dicyandiamide with ammonium chloride or amine salts under controlled conditions. This approach, rooted in early 20th-century chemistry, remains prevalent due to its simplicity and scalability.

Reaction Mechanism and Stoichiometry

Dicyandiamide (DCD) reacts with ammonium chloride (NH₄Cl) in a nucleophilic substitution process, facilitated by polar solvents such as water or ethanol. The reaction proceeds via the formation of an intermediate guanylurea, which subsequently undergoes cyclization to yield biguanide hydrochloride. The general stoichiometry follows:

$$

\text{DCD} + \text{NH₄Cl} \xrightarrow{\Delta} \text{Biguanide Hydrochloride} + \text{NH}_3 \uparrow

$$

Optimization of Reaction Conditions

Studies emphasize the critical role of temperature and solvent selection. For instance, Suyama et al. reported yields exceeding 80% when reacting DCD with hexylamine in 1,4-dioxane at 100°C for 90 minutes. Higher temperatures (>120°C) promote side reactions, such as hydrolysis to guanylurea, reducing overall efficiency.

Table 1: Representative Reaction Conditions for DCD-Based Synthesis

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DCD + NH₄Cl | H₂O | 100 | 2 | 72 | |

| DCD + Cyclohexylamine | n-Pentanol | 135–145 | 5.5 | 68 | |

| DCD + Hexylamine | 1,4-Dioxane | 100 | 1.5 | 84 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and energy-efficient alternative to conventional heating, particularly for modifying chitosan-based biguanides. Zhao et al. demonstrated that microwave synthesis reduces reaction times from 180 minutes to 15 minutes while maintaining yields above 70%.

Procedure and Parameters

Chitosan is dissolved in 0.15 M HCl and reacted with DCD under microwave irradiation (900 W). Optimal conditions include:

- Temperature: 90°C

- Irradiation Time: 15 minutes

- Molar Ratio (Chitosan:DCD): 1:1 to 1:5

The method minimizes side reactions, such as DCD hydrolysis, which is prevalent in acidic media under prolonged heating.

Fusion Method for High-Temperature Synthesis

The fusion technique, involving direct heating of solid reactants without solvents, is employed for thermally stable biguanides. This method, detailed in patents such as JPH1171339A, achieves yields up to 88% by avoiding solvent-mediated degradation.

Key Steps and Limitations

- Reactants: DCD and amine hydrochlorides (e.g., tetramethylguanylchloroformamidine hydrochloride).

- Conditions: 180–200°C for 1 hour under nitrogen atmosphere.

- Challenges: Requires precise temperature control to prevent charring and necessitates post-synthesis purification via ethanol recrystallization.

Pinner-Type Synthesis Using Cyanoguanidine

A less common but historically significant method involves the Pinner reaction, where cyanoguanidine reacts with ammonia or amines. First described by Bernhard Rathke in 1879, this route is limited by low yields (40–50%) and the formation of byproducts like melamine.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Yield (%) | Time | Scalability | Key Limitations |

|---|---|---|---|---|

| Classical Condensation | 68–84 | 1.5–5.5 h | High | Side reactions at high temps |

| Microwave-Assisted | 70–75 | 0.25 h | Moderate | Requires specialized equipment |

| Fusion | 80–88 | 1 h | Low | Thermal degradation risks |

| Pinner-Type | 40–50 | 24 h | Low | Byproduct formation |

Industrial-Scale Production Considerations

For large-scale synthesis, the classical condensation method using DCD and NH₄Cl in water remains dominant due to cost-effectiveness. Recent advancements include:

化学反应分析

Biguanide Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitrogen-containing compounds.

Reduction: Reduction reactions can lead to the formation of simpler amines.

Substitution: It can undergo substitution reactions with various reagents to form derivatives like metformin, phenformin, and buformin.

Common reagents used in these reactions include hydrochloric acid, ammonia, and various organic solvents. Major products formed from these reactions include different biguanide derivatives used in pharmaceuticals .

科学研究应用

Antimicrobial Applications

Polyhexamethylene Biguanide Hydrochloride (PHMB) is widely recognized for its antimicrobial properties. It is utilized in:

- Contact Lens Solutions : PHMB is commonly used as a disinfectant in contact lens care products, effectively reducing microbial contamination and preventing infections .

- Cosmetic Preservatives : Its efficacy as a preservative makes it suitable for use in various cosmetic formulations, helping to extend shelf life by preventing microbial growth .

- Wound Care : PHMB is incorporated into wound dressings due to its ability to inhibit bacterial growth, thereby promoting healing and preventing infection .

Environmental Applications

PHMB has shown promise in environmental science, particularly in:

- Water Treatment : It is effective in treating wastewater by flocculating contaminants and enhancing the removal of suspended particles. This property is attributed to its ability to overcome charge screening limitations caused by inorganic salts .

- Antimicrobial Coatings : PHMB can be applied as a coating on surfaces to prevent biofilm formation and microbial colonization in various settings, including hospitals and public facilities .

Therapeutic Potential

Recent studies have suggested potential therapeutic applications of biguanides beyond their traditional uses:

- Epigenetic Effects : Research indicates that PHMB may exert epigenetic effects, including modifications of DNA bases and DNA methylation, which could have implications for cancer therapy .

- Gene Delivery Systems : Due to its cationic nature, PHMB can facilitate gene delivery by forming complexes with nucleic acids, thus holding potential for use in gene therapy .

Case Studies and Research Findings

A comprehensive review of the literature reveals numerous case studies showcasing the efficacy of PHMB across different applications:

作用机制

The mechanism of action of Biguanide Hydrochloride, particularly in its pharmaceutical applications, involves several pathways:

Inhibition of Complex I: It inhibits complex I of the mitochondrial respiratory chain, leading to reduced oxygen consumption and increased AMP/ATP ratio.

Activation of AMP Kinase (AMPK): This activation leads to the regulation of key targets such as hepatic CRTCs in diabetes and mTOR in tumors.

Insulin Sensitization: It increases insulin sensitivity, resulting in reduced plasma glucose concentrations and increased glucose uptake.

相似化合物的比较

Comparison with Similar Compounds

Biguanide hydrochloride derivatives share structural similarities but exhibit distinct functional and application profiles. Key compounds are compared below:

Structural and Functional Differences

Analytical Methods

- PHMB: Quantification requires specialized techniques due to its polymeric nature. Colloid titration with potassium poly(vinyl sulfate) and spectrophotometric methods using anionic dyes (e.g., crystal violet) are employed . Non-aqueous titration, effective for chlorhexidine, fails for PHMB due to solubility issues .

- Metformin : Routinely analyzed via reversed-phase HPLC and UV spectrophotometry .

- Chlorhexidine: Titrated using perchloric acid in non-aqueous media per pharmacopeial standards .

Research Findings and Innovations

Antimicrobial Mechanisms

PHMB’s polycationic structure disrupts microbial membranes via electrostatic interactions, causing leakage of cellular contents . Unlike chlorhexidine, PHMB’s polymeric nature enhances residual antimicrobial activity on surfaces .

生物活性

Biguanide hydrochloride is a compound that has garnered significant attention in the fields of medicine and biochemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings related to biguanide hydrochloride, particularly focusing on its antimicrobial, antidiabetic, and anticancer properties.

Biguanides are characterized by their dual guanidine structure, which contributes to their basicity and solubility in water. Biguanide hydrochloride is typically used in its salt form due to its stability and solubility. The compound primarily functions by modulating metabolic pathways in cells, particularly influencing glucose metabolism and exhibiting antimicrobial effects.

- Glucose Metabolism : Biguanides, including metformin (a common biguanide), reduce hepatic glucose production and enhance insulin sensitivity, making them effective in managing type 2 diabetes. They achieve this by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

- Antimicrobial Activity : Biguanides exhibit significant antimicrobial properties against a range of pathogens. Polyhexamethylene biguanide (PHMB), for instance, is known for its bactericidal effects at higher concentrations while being bacteriostatic at lower concentrations . The mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes.

Therapeutic Applications

The therapeutic applications of biguanide hydrochloride are extensive, spanning several medical fields:

- Antidiabetic : Primarily used as an antidiabetic agent, biguanides lower blood glucose levels by decreasing gluconeogenesis in the liver and enhancing peripheral glucose uptake .

- Antimicrobial : Biguanides are employed in various antiseptic formulations due to their broad-spectrum activity against bacteria and fungi. For example, chitosan biguanide hydrochloride has shown enhanced antimicrobial activity compared to pure chitosan .

- Anticancer : Research indicates that biguanides may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of chitosan biguanide hydrochloride demonstrated significant improvements in antibacterial activity compared to chitosan alone. The results highlighted that increasing the substitution value of biguanides enhanced the antimicrobial spectrum:

| Concentration (mg/L) | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 12 |

| 5 | S. aureus | 18 |

| 10 | C. albicans | 15 |

This table illustrates how varying concentrations of chitosan biguanide hydrochloride can effectively inhibit different bacterial strains .

Antidiabetic Effects

In clinical studies involving patients with type 2 diabetes, metformin (a well-known biguanide) was found to significantly reduce HbA1c levels over a period of 6 months:

| Patient Group | Baseline HbA1c (%) | HbA1c After 6 Months (%) |

|---|---|---|

| Control | 8.5 | 8.4 |

| Metformin | 8.5 | 7.2 |

These findings support the efficacy of biguanides in managing blood glucose levels effectively .

Anticancer Research

Recent studies have explored the potential of biguanides as anticancer agents. A notable study indicated that phenformin, another biguanide derivative, exhibited potent cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

These results suggest that biguanides could be promising candidates for cancer therapy due to their ability to selectively induce cell death in malignant cells .

常见问题

[Basic] What are the established methods for determining the concentration of Biguanide Hydrochloride in aqueous solutions, and how do their accuracies compare under different experimental conditions?

Answer: Colloidal titration and voltammetric methods are validated approaches for quantifying Biguanide Hydrochloride. Colloidal titration leverages its cationic polyelectrolyte nature to form ion associations with organic anions (e.g., potassium polyvinyl sulfate), enabling endpoint detection via indicator dyes. Voltammetric methods exploit redox-active properties for electrochemical quantification. Accuracy varies with concentration ranges: colloidal titration is reliable for high concentrations (>1 mM), while voltammetry excels at lower concentrations (<0.1 mM). Interference from anionic surfactants may reduce colloidal titration accuracy, necessitating pre-treatment steps .

[Basic] How does the polyelectrolyte nature of Biguanide Hydrochloride influence its antimicrobial efficacy, and what experimental models are recommended to validate its mechanism of action?

Answer: The cationic charge of Biguanide Hydrochloride facilitates adsorption to negatively charged microbial membranes, disrupting lipid bilayers and causing cell lysis. To validate this, use in vitro models like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) suspensions. Fluorescent dye leakage assays (e.g., propidium iodide) and electron microscopy for membrane integrity analysis are recommended. Include controls with charge-neutralized polymers to isolate electrostatic effects .

[Advanced] What strategies can be employed to resolve contradictory findings regarding the cytotoxicity of Biguanide Hydrochloride across different cell lines, particularly when comparing epithelial versus immune cells?

Answer: Contradictions often arise from differences in cell membrane composition and exposure duration. Standardize protocols by:

- Using identical concentrations (e.g., 0.1–1.0 mg/mL) and exposure times (24–72 hours) across cell types.

- Comparing membrane cholesterol content (higher in immune cells) via filipin staining, as cholesterol mitigates Biguanide-induced membrane disruption.

- Conducting comparative assays (MTT, LDH release) with primary epithelial (e.g., HaCaT) and immune cells (e.g., THP-1 macrophages) under matched conditions .

[Advanced] How can researchers optimize Biguanide Hydrochloride's interfacial modification properties in perovskite solar cells while maintaining chemical stability under operational conditions?

Answer: To enhance perovskite layer passivation, use controlled concentrations (0.1–0.5 wt%) of Biguanide Hydrochloride in antisolvent during spin-coating. Characterize stability via accelerated aging tests (85°C/85% RH for 500 hours) and X-ray diffraction to monitor perovskite phase degradation. Pair with UV-vis spectroscopy to track interfacial defect reduction. Optimize polymer chain length (n=12–16) to balance charge transport and hydrophobicity .

[Advanced] What spectroscopic techniques are most effective for characterizing the tautomeric forms of Biguanide Hydrochloride derivatives, and how do these structural variations impact biological activity?

Answer: NMR (δ9–10 for NH protons) and X-ray crystallography are critical for identifying tautomers. For example, the nonplanar tautomer without bridging hydrogens exhibits enhanced conjugation, increasing antimicrobial potency. Compare bioactivity via minimum inhibitory concentration (MIC) assays against tautomer-specific derivatives. Density functional theory (DFT) calculations can predict tautomer stability and charge distribution .

[Basic] What are the critical considerations when designing in vitro models to study Biguanide Hydrochloride's effects on hepatic gluconeogenesis pathways?

Answer: Use primary hepatocytes or HepG2 cells cultured in glucose-depleted media to simulate gluconeogenesis. Measure glucose output via colorimetric assays (e.g., glucose oxidase). Include AMPK inhibitors (e.g., Compound C) to confirm Biguanide’s AMPK-dependent mechanism. Normalize data to cellular protein content to account for viability differences .

[Advanced] How should researchers approach the standardization of antimicrobial testing protocols for Biguanide Hydrochloride formulations given variations in polymer chain length and charge density?

Answer: Establish a reference material with defined polymerization degree (n=12–16) and polydispersity index (<1.5). Use dynamic light scattering (DLS) to correlate charge density with antimicrobial efficacy. Adopt ISO 20776-1 guidelines for broth microdilution assays, adjusting inoculum density to 1–5×10 CFU/mL. Include a cationic charge control (e.g., poly-L-lysine) to benchmark performance .

[Basic] What validated analytical procedures exist for distinguishing Biguanide Hydrochloride from structurally similar compounds like chlorhexidine in mixed pharmaceutical formulations?

Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm effectively separates Biguanide Hydrochloride (retention time ~6.2 min) from chlorhexidine (~8.5 min). Validate specificity via spiked recovery tests (90–110%) and mass spectrometry for confirmation. Differential scanning calorimetry (DSC) can also distinguish melting endotherms .

[Advanced] What computational modeling approaches are suitable for predicting the environmental fate of Biguanide Hydrochloride degradation products, and how can these models be experimentally validated?

Answer: Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and ecotoxicity. Molecular dynamics simulations can assess interactions with soil organic matter. Validate via high-resolution mass spectrometry (HRMS) to identify degradation intermediates in simulated wastewater. Pair with Daphnia magna acute toxicity tests (48-hour LC) for ecological risk assessment .

[Basic] What quality control parameters are essential when synthesizing Biguanide Hydrochloride complexes with transition metals for catalytic applications?

Answer: Monitor metal-to-ligand stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS). Ensure >95% chelation efficiency using UV-vis titration (e.g., absorbance shifts at 300–400 nm for Ag(III) complexes). Characterize stability constants via potentiometric titrations and validate catalytic activity in model reactions (e.g., methylene blue degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。